

Application Notes and Protocols for I-CBP112 in Cell Culture

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Compound of Interest

Compound Name: *I-CBP112*

Cat. No.: *B608045*

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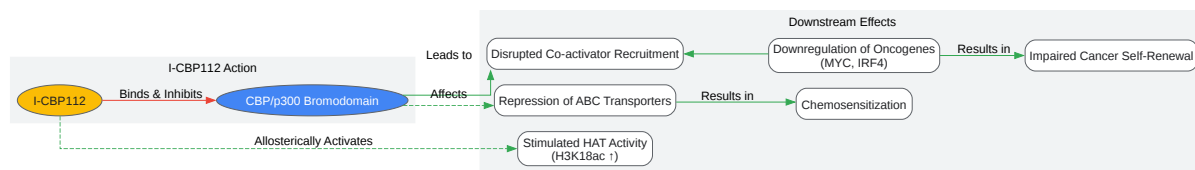
Introduction

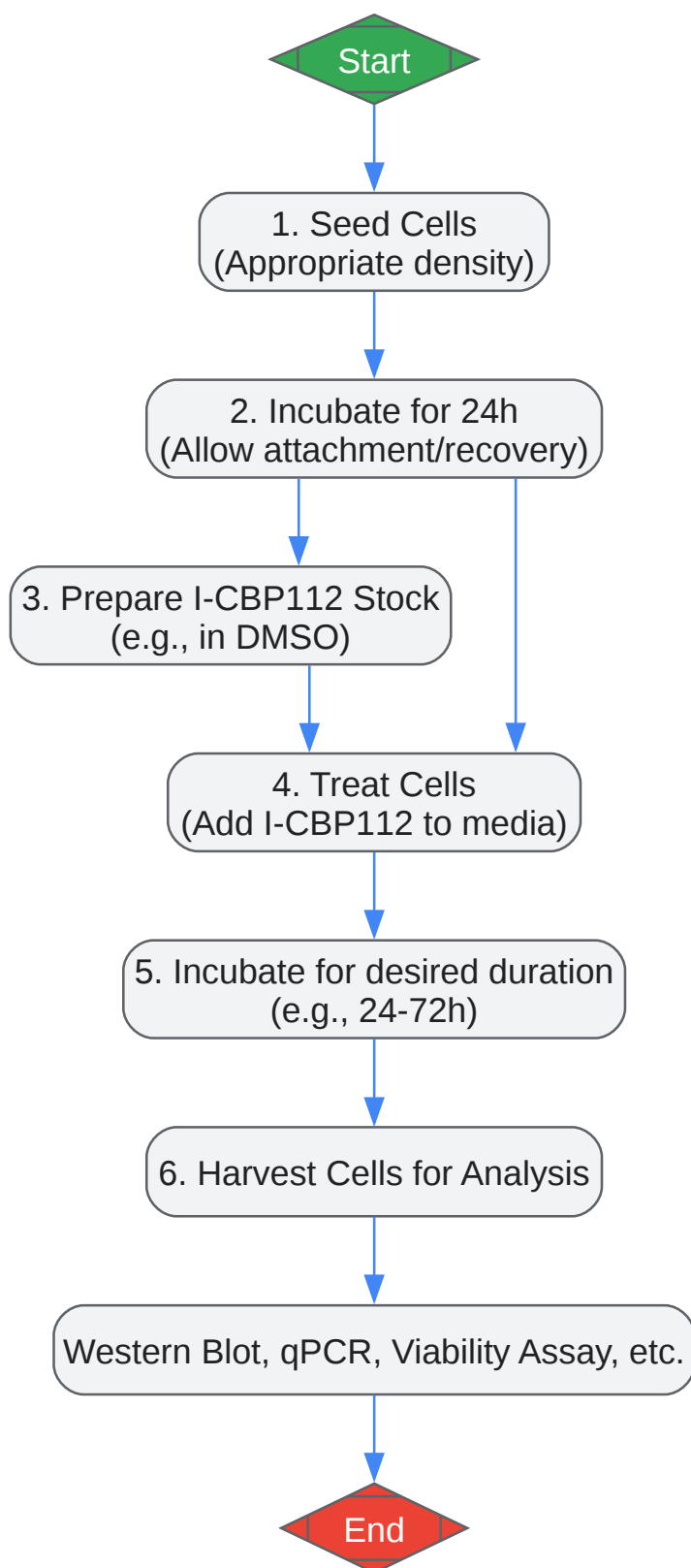
I-CBP112 is a potent and selective chemical probe that targets the bromodomains of the closely related histone acetyltransferases (HATs), CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2] As an acetyl-lysine competitive inhibitor, **I-CBP112** modulates protein-protein interactions at these bromodomains, leading to significant downstream effects on gene transcription.[1] Notably, it can allosterically activate the HAT domain of p300/CBP, leading to an increase in histone acetylation, particularly at H3K18 and H3K23, which requires a nucleosome substrate.[1][3] This activity makes **I-CBP112** a valuable tool for investigating the roles of CBP/p300 in various biological processes, including cancer pathogenesis, immune regulation, and drug resistance.

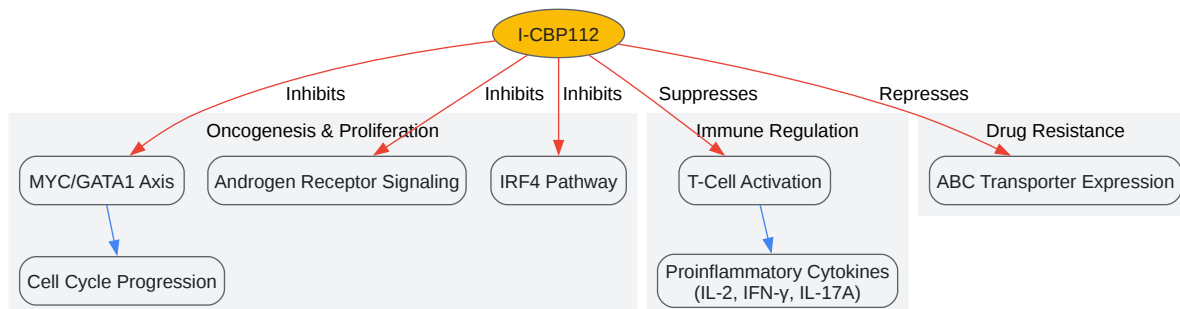
Mechanism of Action

I-CBP112 functions primarily by binding to the bromodomains of CBP and p300, preventing them from recognizing and binding to acetylated lysine residues on histones and other proteins.[1][2] This disrupts the recruitment of the CBP/p300 co-activator complex to specific gene promoters and enhancers, leading to the downregulation of oncogenic gene programs driven by transcription factors such as MYC, MYB, and IRF4.[4][5] Paradoxically, **I-CBP112** can also stimulate the acetyltransferase activity of p300/CBP, increasing histone acetylation at specific sites.[3] This dual functionality allows for a complex regulation of gene expression. In

cancer cells, these effects can lead to cell differentiation, impaired colony formation, and increased sensitivity to chemotherapy agents.[1][2][6]







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- To cite this document: BenchChem. [Application Notes and Protocols for I-CBP112 in Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608045#protocol-for-using-i-cbp112-in-cell-culture-experiments]

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